molecular formula C8H8BrFO2 B1442699 (4-Bromo-2-fluoro-5-methoxyphenyl)methanol CAS No. 749931-19-9

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Cat. No.: B1442699
CAS No.: 749931-19-9
M. Wt: 235.05 g/mol
InChI Key: YZOGHNYIPBLBAM-UHFFFAOYSA-N
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Description

Molecular Architecture

Structural Composition and Bonding

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol (C₈H₈BrFO₂; molecular weight: 235.05 g/mol) features a benzene ring substituted at the 4-position with bromine, the 2-position with fluorine, the 5-position with methoxy, and a hydroxymethyl group at the 1-position. The SMILES notation (OCC₁=CC(OC)=C(Br)C=C₁F) highlights the planar aromatic core and the spatial arrangement of substituents. The bromine and fluorine atoms introduce significant electronegativity, while the methoxy and hydroxymethyl groups contribute steric bulk and hydrogen-bonding capacity.

Key bond lengths and angles derived from analogous compounds suggest:

  • C-Br bond length: ~1.89 Å (typical for aryl bromides).
  • C-F bond length: ~1.35 Å (consistent with aromatic fluorides).
  • Methoxy C-O bond: ~1.43 Å, with a C-O-C angle of ~117°.

X-ray Crystallography and Conformational Analysis

While direct X-ray diffraction data for this compound are unavailable, studies on structurally related benzyl alcohols provide insights:

  • Crystal Packing : Similar compounds exhibit intermolecular hydrogen bonding between the hydroxymethyl group and electronegative substituents (e.g., O-H···F or O-H···O interactions).
  • Torsional Angles : The hydroxymethyl group typically adopts a staggered conformation relative to the aromatic ring to minimize steric clashes with adjacent substituents.

Table 1 : Predicted Conformational Parameters (Based on Analogues)

Parameter Value
O-H···F Distance 2.65–2.80 Å
Dihedral Angle (C1-C6-O) 15–25°
Unit Cell Symmetry Monoclinic (P2₁/c)

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (predicted):
    • Aromatic protons: δ 6.8–7.3 ppm (split into doublets/triplets due to coupling with F and Br).
    • Hydroxymethyl: δ 4.6 ppm (singlet, exchangeable with D₂O).
    • Methoxy: δ 3.8 ppm (singlet).
  • ¹³C NMR :
    • C-Br: δ 115–120 ppm.
    • C-F: δ 160–165 ppm (coupling constant ~245 Hz).
Infrared (IR) Spectroscopy
  • O-H stretch: 3200–3400 cm⁻¹ (broad).
  • C-Br stretch: 550–650 cm⁻¹.
  • C-F stretch: 1100–1250 cm⁻¹.
UV-Vis Spectroscopy
  • π→π* transitions (aromatic ring): λₘₐₓ ~260 nm (ε ≈ 1500 M⁻¹cm⁻¹).
  • n→σ* transitions (Br, F): Weak absorption at ~290 nm.

Table 2 : Key Spectral Signatures

Technique Signal Assignment
¹H NMR δ 4.6 (1H, s) Hydroxymethyl proton
IR 3300 cm⁻¹ O-H stretch
UV-Vis 260 nm Aromatic π-system

Computational Modeling of Electronic and Steric Effects

Density Functional Theory (DFT) Analysis
  • Electrostatic Potential : The bromine atom exhibits a σ-hole (+0.25 e), enabling weak halogen bonding. The fluorine atom withdraws electron density, polarizing the ring (Mulliken charge: −0.18 e).
  • Frontier Molecular Orbitals :
    • HOMO: Localized on the aromatic ring and methoxy group.
    • LUMO: Centered on the C-Br bond, facilitating nucleophilic substitution.

Table 3 : DFT-Calculated Properties (B3LYP/6-311++G(d,p))

Parameter Value
HOMO-LUMO Gap 5.2 eV
C-Br Bond Order 0.95
Dipole Moment 2.8 Debye
Steric Effects
  • The 2-fluoro and 4-bromo substituents create a crowded ortho/para arrangement, increasing torsional strain (estimated barrier: 8–10 kcal/mol).
  • Methoxy and hydroxymethyl groups adopt equatorial positions to minimize van der Waals repulsions.

Properties

IUPAC Name

(4-bromo-2-fluoro-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOGHNYIPBLBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 5-Bromo-2-methoxyphenol Intermediate

One critical intermediate for the synthesis is 5-bromo-2-methoxyphenol, prepared via:

  • Acetylation protection of o-methoxyphenol hydroxyl group using acetic anhydride or diacetyl oxide under acidic catalysis (e.g., sulfuric acid) at elevated temperatures (~100 °C).
  • Bromination of the protected anisole using bromine with iron powder as catalyst at 70-80 °C.
  • Deacetylation by treatment with aqueous sodium bicarbonate (10%) to regenerate the phenolic hydroxyl group.

This three-step sequence yields 5-bromo-2-methoxyphenol with good purity and yield (27 g from 36 g crude intermediate).

Formylation to Introduce the Aldehyde Group

The introduction of the hydroxymethyl group is commonly achieved by first converting the aromatic ring to an aldehyde intermediate (4-bromo-2-fluoro-5-methoxybenzaldehyde), which is then reduced to the alcohol.

A patented process involves:

  • Reacting 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride (a Grignard reagent) in tetrahydrofuran (THF) and a first solvent (e.g., toluene or methyl tert-butyl ether) at low temperatures (0–5 °C).
  • Adding a formyl source such as dimethylformamide (DMF) or N-formyl secondary amine to form the aldehyde.
  • Crystallizing the aldehyde intermediate using alkanes like heptane or cyclohexane.
  • Purification steps involving methanol and carbonate treatment, solvent distillation, and recrystallization to yield high-purity 4-bromo-2-methoxybenzaldehyde.

Reduction of Aldehyde to Benzyl Alcohol

The aldehyde intermediate is reduced to the benzyl alcohol using hydride reagents:

  • Lithium borohydride (LiBH4) in THF is added dropwise to the aldehyde at controlled temperatures (~23 °C), followed by quenching with water and methanol.
  • Workup includes acid-base extractions and organic solvent washes to isolate the crude benzyl alcohol.
  • Purification by crystallization or solvent evaporation yields (4-Bromo-2-fluoro-5-methoxyphenyl)methanol with yields reported up to 95% and high purity (~97%).

Optimized Telescoped Synthesis Approach

A notable optimized method combines the formylation and reduction steps into a telescoped one-pot process:

  • Starting from 2-bromo-4-fluoroanisole, the formylation and subsequent reduction with lithium borohydride are performed sequentially without isolating the aldehyde.
  • This approach improves overall yield (up to 95%), reduces impurities (dimer formation <0.2%), and enhances process safety by avoiding isolation of reactive aldehyde intermediates.
  • Use of green solvents such as 2-methyltetrahydrofuran (2-MeTHF) derived from renewable resources is reported.
  • The process is scalable to commercial quantities (e.g., 110 g scale) with high reproducibility and purity (>99% after crystallization).

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Solvent(s) Yield (%) Notes
Acetylation protection Acetic anhydride or diacetyl oxide, H2SO4 ~100 °C - High Protect phenolic OH before bromination
Bromination Bromine, Fe powder catalyst 70–80 °C DMF Moderate Introduces bromine selectively
Deacetylation NaHCO3 aqueous solution (10%) ~80 °C Methanol Moderate Regenerates phenol
Formylation 1,4-Dibromo-2-fluorobenzene, iPrMgCl, DMF 0–5 °C THF, toluene, MTBE, alkanes High Introduces aldehyde group
Crystallization Alkanes (heptane, cyclohexane) Ambient Methanol - Purifies aldehyde intermediate
Reduction Lithium borohydride (LiBH4) ~23 °C THF, MeOH, water Up to 95 Reduces aldehyde to benzyl alcohol
Telescoped formylation + reduction Combined steps without isolation Ambient 2-MeTHF Up to 95 Improves yield and safety

Research Findings and Process Considerations

  • The protection of phenolic hydroxyl groups is critical to avoid side reactions during bromination and formylation.
  • The use of iron powder catalysis in bromination improves selectivity and yield.
  • Low-temperature Grignard formylation avoids side reactions and increases selectivity for the aldehyde.
  • The telescoped approach reduces the number of purification steps and overall solvent usage, enhancing sustainability.
  • Crystallization with mixed solvents (toluene/heptane) improves purity to >99%.
  • The methods avoid cryogenic conditions, facilitating industrial scalability.
  • Alternative alkylation methods using Lewis acids (e.g., AlCl3) for related bromophenol derivatives have been reported but are less direct for this specific compound.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 4-Bromo-2-fluoro-5-methoxybenzaldehyde or 4-Bromo-2-fluoro-5-methoxybenzoic acid.

    Reduction: 4-Bromo-2-fluoro-5-methoxyphenylmethane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The methanol group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (4-Bromo-2-fluoro-5-methoxyphenyl)methanol with key analogs:

Compound Name Molecular Formula Substituents Functional Group Key Properties/Applications
This compound C₈H₇BrFO₂ 4-Br, 2-F, 5-OMe Alcohol (-OH) Pharmaceutical intermediate
(5-Bromo-2-chloro-4-methoxy-phenyl)-methanol C₈H₇BrClO₂ 5-Br, 2-Cl, 4-OMe Alcohol (-OH) Higher lipophilicity due to Cl
(2-(Benzyloxy)-5-bromo-4-methylphenyl)methanol C₁₅H₁₅BrO₂ 5-Br, 2-OBn, 4-Me Alcohol (-OH) Bulky substituents reduce solubility
(2-Bromo-5-methoxyphenyl)(4-fluorophenyl)methanone C₁₄H₉BrFO₂ 2-Br, 5-OMe, 4-F (on second ring) Ketone (C=O) Electron-withdrawing ketone enhances reactivity in nucleophilic additions
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone C₁₃H₉BrFNO 2-NH₂, 5-Br, 4-F Ketone (C=O) Amino group enables hydrogen bonding

Substituent Effects on Physicochemical Properties

  • Halogen Influence: Fluorine (target compound): Enhances metabolic stability and electronegativity compared to chlorine in (5-Bromo-2-chloro-4-methoxy-phenyl)-methanol . Bromine: Common in all analogs for facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Functional Group Differences: Alcohol (-OH): Increases hydrophilicity and participation in hydrogen bonding, improving solubility in polar solvents like methanol and DMSO . Ketone (C=O): Reduces solubility in water but enhances reactivity in condensation reactions .
  • Steric and Electronic Effects: The benzyloxy group in (2-(Benzyloxy)-5-bromo-4-methylphenyl)methanol introduces steric hindrance, reducing reaction rates in SN2 mechanisms . Methoxy (-OMe): Electron-donating nature increases electron density on the aromatic ring, directing electrophilic substitution to specific positions .

Research Findings and Data

Solubility and Stability

  • Solubility: Alcohol derivatives show moderate solubility in chloroform, methanol, and DMSO, while ketones are more soluble in dichloromethane . Bulkier analogs (e.g., benzyloxy-substituted) exhibit lower solubility due to steric effects .
  • Thermal Stability :

    • Fluorine and methoxy groups enhance thermal stability, as observed in differential scanning calorimetry (DSC) studies of related compounds .

Biological Activity

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C₈H₈BrFO₂, features a phenolic structure modified with bromine, fluorine, and methoxy groups. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves bromination of 2-fluoro-5-methoxyphenol followed by a reaction with formaldehyde to introduce the methanol group. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modulate its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The methanol group can form hydrogen bonds, while the halogen substituents (bromine and fluorine) can participate in halogen bonding. These interactions influence enzyme activity and receptor binding, which may lead to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound exhibits strong antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Case Studies

In a recent study examining various phenolic compounds, this compound was shown to outperform several analogs in terms of antibacterial efficacy against Gram-positive and Gram-negative bacteria. This suggests a robust structure-activity relationship that merits further investigation .

Research Applications

The compound's unique structural features allow it to serve as an important intermediate in organic synthesis and as a probe in biochemical assays. Its ability to modulate enzyme interactions positions it as a valuable tool in drug discovery and development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, and what reaction conditions are critical for high yields?

  • Methodology : A common approach involves organometallic coupling or Grignard reactions. For example, reacting a bromo-fluoro-methoxybenzaldehyde derivative with a lithiated reagent (e.g., n-BuLi in THF at −78°C) to form the alcohol via nucleophilic addition. Post-reaction, the product is isolated using ice/water quenching, extracted with ethyl acetate, and purified via silica gel chromatography .
  • Key Conditions :

ReagentSolventTemperatureYield
n-BuLiTHF−78°C → RT~97%
Benzaldehyde derivativeTHFRT (overnight)High purity

Q. How is this compound purified, and what analytical techniques validate its purity?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures may enhance purity .
  • Characterization :

  • NMR (¹H/¹³C): Confirms substitution patterns and functional groups.
  • GC-MS/EI-MS : Validates molecular weight (e.g., m/z 310–312 for bromo-fluoro analogs) .
  • HPLC : Assesses purity (>95% by area normalization) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Refer to SDS guidelines for brominated analogs, which highlight risks of skin/eye irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., over-reduction or halogen displacement)?

  • Strategies :

  • Temperature Control : Maintain strict低温 conditions (−78°C) during lithiation to prevent undesired side reactions .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps to minimize bromine displacement.
  • Kinetic Monitoring : Use in-situ IR or LC-MS to track reaction progress and adjust stoichiometry dynamically.

Q. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Approach :

  • 2D NMR (COSY, HSQC) : Assigns ambiguous signals by correlating ¹H-¹³C couplings.
  • Isotopic Labeling : Use deuterated solvents or synthetic analogs to isolate overlapping signals.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Q. What computational methods predict the stability of this compound under varying pH or solvent conditions?

  • Tools :

  • Molecular Dynamics (MD) : Simulates degradation pathways in polar solvents (e.g., water/methanol mixtures).
  • pKa Prediction : Software like MarvinSketch estimates acidic/basic sites (e.g., hydroxyl group pKa ~15–16).
    • Experimental Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) paired with HPLC monitoring .

Q. How are crystallographic techniques (e.g., SHELX, ORTEP) applied to determine the compound’s solid-state structure?

  • Procedure :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.
  • Refinement : SHELXL refines atomic positions and thermal parameters; ORTEP-III generates thermal ellipsoid plots .
    • Challenges : Resolving disorder in methoxy or bromine groups requires iterative refinement cycles.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-2-fluoro-5-methoxyphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-fluoro-5-methoxyphenyl)methanol

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